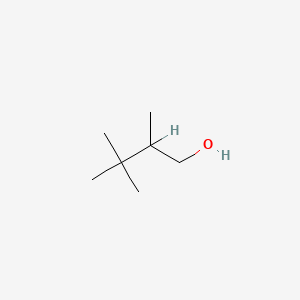

2,3,3-Trimethylbutan-1-ol

CAS No.: 36794-64-6

Cat. No.: VC1968696

Molecular Formula: C7H16O

Molecular Weight: 116.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36794-64-6 |

|---|---|

| Molecular Formula | C7H16O |

| Molecular Weight | 116.2 g/mol |

| IUPAC Name | 2,3,3-trimethylbutan-1-ol |

| Standard InChI | InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3 |

| Standard InChI Key | IWWVOLGZHKFWKK-UHFFFAOYSA-N |

| SMILES | CC(CO)C(C)(C)C |

| Canonical SMILES | CC(CO)C(C)(C)C |

Introduction

2,3,3-Trimethylbutan-1-ol, with the CAS number 36794-64-6, is a saturated monohydric alcohol. Its molecular formula is C₇H₁₆O, and it has a molecular weight of approximately 116.20 g/mol . This compound is also known by other names such as 1-Butanol, 2,3,3-Trimethyl-, and 2,3,3-Trimethylbutanol .

Synthesis and Applications

Several methods are available for synthesizing 2,3,3-Trimethylbutan-1-ol, each offering different advantages in terms of yield and purity. This compound finds applications in various fields, including pharmaceuticals and as a flavoring agent due to its pleasant odor. It has been studied for potential antimicrobial properties, although further research is needed to fully understand its efficacy and mechanisms of action.

Biological Activity

Research indicates that (2R)-2,3,3-Trimethylbutan-1-ol exhibits various biological activities. It is being explored for its potential use in pharmaceuticals and as a flavoring agent. Some studies suggest it may possess antimicrobial properties, but additional research is required to confirm these findings.

Chemical Reactions

As a primary alcohol, 2,3,3-Trimethylbutan-1-ol can react with carboxylic acids to form esters. This reactivity is typical of alcohols and is crucial for its applications in chemical synthesis.

Literature Review

2,3,3-Trimethylbutan-1-ol has been studied in various chemical contexts. For instance, it has been mentioned in literature related to organic synthesis and chemical transformations . The compound's unique structure and properties make it an interesting subject for research in organic chemistry.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,2-Dimethylpropan-1-ol | C₅H₁₂O | Less branched; simpler structure |

| 2-Methylpropan-1-ol | C₄H₁₀O | Similar branching but fewer methyl groups |

| 3-Methylbutan-1-ol | C₅H₁₂O | Different position of methyl group |

| (2S)-2,3,3-Trimethylbutan-1-ol | C₇H₁₆O | Enantiomer with different stereochemistry |

These compounds share structural similarities with 2,3,3-Trimethylbutan-1-ol but differ in branching patterns and stereochemistry, which affect their physical properties and biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume